molecular formula C10H13NO2 B1431743 2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile CAS No. 1423034-97-2

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile

Cat. No. B1431743
M. Wt: 179.22 g/mol
InChI Key: XQKDQTWAYXXRQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives like OBn involves several methods. One method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .


Molecular Structure Analysis

The molecular structure of OBn is characterized by a benzofuran ring attached to an acetonitrile group. The molecular weight of OBn is 179.22 .

Scientific Research Applications

Catalytic Transformations

Paula Fernández-Canelas et al. (2019) demonstrated the use of gold(I) catalysis in the cycloisomerization of related compounds to produce benzofurans. This innovative approach involves a series of synthetic events, including a C-O ring-closure step and a C-C bond formation, suggesting potential applications in the synthesis of complex organic structures.

Friedel-Crafts Reactions

In 2008, Rener Chen et al. explored the use of bismuth (III) triflate-catalyzed Friedel-Crafts reactions involving benzofuran and aldehydes. The study highlights the synthesis of bis(benzofuranyl)methanes and 2-benzofuran-1-nitroalkanes, emphasizing the role of solvents like acetonitrile in these processes (Chen et al., 2008).

Oxidative Cyclizations

M. Yılmaz et al. (2005) investigated manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes. The study demonstrates the formation of various benzofuran derivatives, highlighting the versatility of these reactions in synthesizing heterocyclic compounds (Yılmaz et al., 2005).

Electrosynthesis Applications

M. Tsukayama et al. (1995) showcased the electrosynthesis of 2,2-dimethylchromenes from benzofurans. This method involves electrolytic reduction in acetonitrile and demonstrates an alternative approach for synthesizing chromene derivatives (Tsukayama et al., 1995).

Synthesis of Benzofuran Derivatives

E. Ezzatzadeh and Zinatossadat Hossaini (2018) presented a Strecker-type reaction for synthesizing benzofuran derivatives. This method involves a three-component reaction and highlights the potential of benzofuran compounds in antioxidant applications (Ezzatzadeh & Hossaini, 2018).

Future Directions

The future directions of OBn research could involve the development of promising compounds with target therapy potentials and little side effects . Some substituted benzofurans have shown dramatic anticancer activities , suggesting potential future directions in cancer therapy research.

properties

IUPAC Name

2-(4-oxo-3,3a,5,6,7,7a-hexahydro-2H-1-benzofuran-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7-8,10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKDQTWAYXXRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(O2)CC#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 2
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 3
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 4
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 5
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 6
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile

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